D-erythro-MAPP
Overview
Description
D-erythro-MAPP: is a synthetic analog of ceramide, known chemically as (1S,2R)-D-erythro-2-(N-myristoylamino)-1-phenyl-1-propanol. It is primarily recognized for its role as a selective inhibitor of alkaline ceramidase, an enzyme involved in the metabolism of ceramides .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-erythro-MAPP involves the reaction of myristoyl chloride with (1S,2R)-2-amino-1-phenyl-1-propanol under controlled conditions. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure consistency and purity. The final product is subjected to rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry, to confirm its identity and purity .
Chemical Reactions Analysis
Types of Reactions: D-erythro-MAPP primarily undergoes substitution reactions due to the presence of the amide and hydroxyl functional groups. These reactions can be catalyzed by various reagents under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include acyl chlorides and bases such as triethylamine.
Oxidation and Reduction: While less common, this compound can undergo oxidation and reduction reactions under specific conditions, using reagents such as hydrogen peroxide for oxidation or sodium borohydride for reduction.
Major Products Formed: The major products formed from these reactions include various substituted derivatives of this compound, which can be further analyzed and characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry .
Scientific Research Applications
Chemistry: D-erythro-MAPP is used as a tool compound in the study of ceramide metabolism and sphingolipid biology. Its ability to inhibit alkaline ceramidase makes it valuable for investigating the role of ceramides in cellular processes .
Biology and Medicine: In biological research, this compound is utilized to study the effects of ceramide accumulation on cell growth, apoptosis, and cell cycle regulation. It has shown potential in cancer research, particularly in inducing cell cycle arrest and inhibiting the growth of cancer cells . Additionally, its role in modulating sphingolipid metabolism has implications for understanding diseases such as diabetes and cardiovascular disorders .
Mechanism of Action
D-erythro-MAPP exerts its effects by selectively inhibiting alkaline ceramidase, an enzyme responsible for the hydrolysis of ceramide to sphingosine . By inhibiting this enzyme, this compound leads to an accumulation of ceramide within cells, which in turn induces cell cycle arrest and promotes apoptosis . The molecular targets involved include the ceramide pathway and various downstream signaling molecules such as protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs) .
Comparison with Similar Compounds
B13: Another ceramide analog that inhibits ceramidase but with different specificity and potency.
LCL85, LCL120, LCL385, LCL284, LCL204: These are novel analogs of D-erythro-MAPP with modifications to the N-acyl hydrophobic interfaces, designed to enhance their anticancer properties.
Uniqueness: this compound is unique in its high selectivity for alkaline ceramidase over acid ceramidase, making it a valuable tool for studying the specific roles of alkaline ceramidase in cellular processes . Its ability to induce significant increases in endogenous ceramide levels sets it apart from other ceramide analogs .
Properties
IUPAC Name |
N-[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]tetradecanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39NO2/c1-3-4-5-6-7-8-9-10-11-12-16-19-22(25)24-20(2)23(26)21-17-14-13-15-18-21/h13-15,17-18,20,23,26H,3-12,16,19H2,1-2H3,(H,24,25)/t20-,23-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLAZEWZHIRBZDA-NFBKMPQASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)NC(C)C(C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)N[C@H](C)[C@H](C1=CC=CC=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00931906 | |
Record name | N-(1-Hydroxy-1-phenylpropan-2-yl)tetradecanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00931906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60847-25-8, 143492-38-0 | |
Record name | 2-(N-Myristoylamino)-1-phenyl-1-propanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060847258 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | D-Erythro-MAPP | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143492380 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-(1-Hydroxy-1-phenylpropan-2-yl)tetradecanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00931906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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